4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
CAS No.: 922826-96-8
Cat. No.: VC4387136
Molecular Formula: C16H14N2OS3
Molecular Weight: 346.48
* For research use only. Not for human or veterinary use.
![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide - 922826-96-8](/images/structure/VC4387136.png)
Specification
CAS No. | 922826-96-8 |
---|---|
Molecular Formula | C16H14N2OS3 |
Molecular Weight | 346.48 |
IUPAC Name | 4-methylsulfanyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C16H14N2OS3/c1-20-11-8-6-10(7-9-11)15(19)18-16-17-14-12(21-2)4-3-5-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) |
Standard InChI Key | XRUAQFSBOHJUMT-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Introduction
The compound 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic molecule that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of multiple functional groups in this compound enhances its reactivity and potential interactions with biological targets.
Molecular Formula and Weight
Although specific details about this exact compound are not readily available in the provided sources, similar compounds typically have molecular weights ranging from approximately 350 to over 400 g/mol due to their complex structures .
Synthesis Methods
The synthesis of 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide would likely involve multi-step organic reactions similar to those used for other benzothiazole derivatives:
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Formation of Benzo[d]Thiazole Moiety: This typically involves condensation reactions between appropriate precursors.
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Introduction of Methyl Thiol Groups: This could involve alkylation or nucleophilic substitution reactions.
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Coupling with Benzoyl Chloride: To form the amide linkage.
Analytical techniques like NMR (nuclear magnetic resonance spectroscopy), MS (mass spectrometry), and chromatography would be essential for confirming the structure and purity of the synthesized compound.
Biological Activities
Benzothiazole derivatives have been extensively studied for their potential biological activities:
While specific data on 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is limited, related compounds show promising results in these areas.
Research Findings
Research on similar compounds highlights their potential as therapeutic agents due to their ability to interact with various biological targets:
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Antimicrobial Resistance: Novel antimicrobial agents are needed due to rising resistance; thiol-containing compounds may offer new avenues.
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Cancer Treatment: Compounds inducing apoptosis can be effective against cancer cell lines by targeting specific pathways involved in cell survival.
Molecular docking studies can provide insights into how these molecules bind with target receptors or enzymes at a molecular level .
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